3-((2-Carboxyethyl)thio)acrylic acid
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Overview
Description
3-((2-Carboxyethyl)thio)acrylic acid is an organic compound with the molecular formula C6H8O4S. It is characterized by the presence of a carboxyethyl group attached to a thioacrylic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Carboxyethyl)thio)acrylic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with 2-mercaptoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, the use of specific catalysts, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Carboxyethyl)thio)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Carboxyethyl)thio)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-((2-Carboxyethyl)thio)acrylic acid exerts its effects involves interactions with various molecular targets. The carboxyethyl group can form hydrogen bonds and ionic interactions, while the thio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Carboxyethyl acrylate: Similar in structure but lacks the thio group.
3-((2-Carboxyethyl)thio)propionic acid: Contains a propionic acid backbone instead of acrylic acid.
Thioacrylic acid: Lacks the carboxyethyl group.
Properties
CAS No. |
41108-54-7 |
---|---|
Molecular Formula |
C6H8O4S |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |
InChI Key |
RYKRNZNOIFBIAF-HNQUOIGGSA-N |
Isomeric SMILES |
C(CS/C=C/C(=O)O)C(=O)O |
Canonical SMILES |
C(CSC=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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